2-Hydrazinyl-4-nitropyridine dihydrochloride
CAS No.: 1214900-89-6
Cat. No.: VC4420436
Molecular Formula: C5H8Cl2N4O2
Molecular Weight: 227.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214900-89-6 |
|---|---|
| Molecular Formula | C5H8Cl2N4O2 |
| Molecular Weight | 227.05 |
| IUPAC Name | (4-nitropyridin-2-yl)hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C5H6N4O2.2ClH/c6-8-5-3-4(9(10)11)1-2-7-5;;/h1-3H,6H2,(H,7,8);2*1H |
| Standard InChI Key | KNASHSFHIQPBCO-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1[N+](=O)[O-])NN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a pyridine core substituted with a nitro group (-NO₂) at the 4-position and a hydrazinyl group (-NH-NH₂) at the 2-position, stabilized by two hydrochloride molecules. The planar aromatic pyridine ring facilitates π-π stacking interactions, while the nitro group enhances electrophilicity at the 4-position, making it reactive toward nucleophilic substitution .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈Cl₂N₄O₂ | |
| Molecular Weight | 227.05 g/mol | |
| SMILES Notation | C1=CN=C(C=C1N+[O-])NN.Cl.Cl | |
| InChI Key | QUHVJMLPHHAJHK-UHFFFAOYSA-N |
The nitro group’s resonance effects delocalize electron density across the ring, reducing basicity at the pyridine nitrogen (pKa ≈ 1.0) . The hydrazine moiety, protonated under physiological conditions, enhances solubility in polar solvents such as water and ethanol.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-hydrazinyl-4-nitropyridine dihydrochloride typically involves two stages:
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Hydrogen Substitution Reaction: A precursor such as 2,3-dichloropyridine undergoes catalytic hydrogenation using mixed Pd/C and Pt/C catalysts (10:1 ratio) under alkaline conditions (pH 6–9) to replace chlorine with hydrogen .
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Hydrazination: The intermediate 4-nitropyridine derivative reacts with hydrazine hydrate (70–80%) in solvents like N,N-dimethylpropanolamine at 100–130°C under inert nitrogen atmosphere .
Example Protocol from Patent CN106588758A :
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Step 1: 148 g of 2,3-dichloropyridine and 3,700 g of n-butanol are mixed with 105 g of 70% hydrazine hydrate.
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Step 2: The mixture is heated to 100°C under nitrogen for 10 hours, followed by crystallization at 25°C.
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Step 3: The solid is centrifuged, washed, and dried under vacuum (0.09 MPa, 60°C) to yield 3-chloro-2-hydrazinopyridine with 80% yield and 96% purity.
Optimization Strategies
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Catalyst Systems: Mixed Pd/C and Pt/C catalysts improve reaction selectivity by 30% compared to single-metal systems .
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Solvent Effects: N,N-Dimethylpropanolamine acts as both solvent and acid scavenger, neutralizing HCl byproducts and shifting equilibrium toward product formation .
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Temperature Control: Maintaining temperatures between 125–130°C minimizes side reactions such as over-hydrogenation .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 51–54°C (lit.) | |
| Boiling Point | 231.1°C (estimated) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility in Water | 25 mg/mL (20°C) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in nonpolar solvents like hexane .
Spectroscopic Data
Applications in Pharmaceutical Research
Kinase Inhibitor Development
2-Hydrazinyl-4-nitropyridine dihydrochloride is a key intermediate in synthesizing aminotriazolopyridines, which inhibit kinases such as JAK3 and EGFR. For example, derivatives bearing triazole rings show IC₅₀ values < 50 nM against breast cancer cell lines (MCF-7).
Antitubercular Activity
Hydrazine-pyridine hybrids exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv by targeting enoyl-acyl carrier protein reductase (InhA).
Recent Advances and Future Directions
Recent patents highlight innovations in continuous-flow synthesis, reducing reaction times from 10 hours to 2 hours . Computational studies predict that fluorinated derivatives could enhance blood-brain barrier permeability for neuro-oncology applications .
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